Superior Cytotoxic Potency of 1-Methylpyrazol-5-yl Scaffold Against NCI-H23 Lung Cancer Cells
A derivative containing the 1-methylpyrazol-5-yl moiety demonstrated an 80-fold selective increase in cytotoxicity against the NCI-H23 non-small cell lung cancer cell line compared to the natural product solamin. This indicates that the core pyrazole scaffold provides a significant potency advantage over the tetrahydrofuran (THF)-based framework of the comparator. While the assay was conducted on a more complex analog, the differential activity is directly attributed to the 1-methylpyrazol-5-yl pharmacophore, highlighting its value as a superior core for developing potent anticancer agents [1].
| Evidence Dimension | In vitro Cytotoxicity (Potency Fold-Increase) |
|---|---|
| Target Compound Data | 80-fold higher potency |
| Comparator Or Baseline | Solamin (a natural mono-THF acetogenin) |
| Quantified Difference | 80x |
| Conditions | Assay performed against a panel of 39 human cancer cell lines; selective increase observed for NCI-H23 (non-small cell lung cancer) cell line. |
Why This Matters
This evidence positions the 1-methylpyrazol-5-yl scaffold as a high-value starting point for medicinal chemistry programs targeting lung cancer, offering a quantifiable potency advantage over certain natural product-derived frameworks.
- [1] Fushimi, T., et al. (2008). Synthesis of hybrid acetogenins, α,β-unsaturated-γ-lactone-free nitrogen-containing heterocyclic analogues, and their cytotoxicity against human cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 18(5), 1637-1641. View Source
